
Methyl glucooleoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Methyl glucooleoside can be synthesized through the acid-catalyzed transformation of cellulose into methyl glucosides. This process involves the use of methanol and several acid catalysts under mild conditions (≤473 K). Among the catalysts examined, H3PW12O40 provides the highest turnover number for the formation of methyl glucosides .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The process involves the use of acid catalysts and methanol to convert cellulose into methyl glucosides. The reaction conditions are optimized to achieve high yields and efficiency.
化学反応の分析
Types of Reactions
Methyl glucooleoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various oxidized derivatives, while reduction can yield reduced forms of this compound.
科学的研究の応用
Methyl glucooleoside has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in studies related to cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of various industrial products and materials .
作用機序
The mechanism of action of methyl glucooleoside involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Methyl glucooleoside can be compared with other similar compounds, such as:
Oleuropein: A secoiridoid found in olive leaves with antioxidant and antimicrobial properties.
Methylcellulose: A cellulose derivative used in biomedical applications.
Ethylcellulose: Another cellulose derivative with similar properties and applications.
Uniqueness
This compound is unique due to its specific molecular structure and properties, which make it suitable for a wide range of scientific research applications. Its ability to undergo various chemical reactions and its potential therapeutic properties further distinguish it from other similar compounds.
特性
分子式 |
C23H34O16 |
|---|---|
分子量 |
566.5 g/mol |
IUPAC名 |
methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C23H34O16/c1-3-8-9(4-13(26)38-22-18(31)16(29)14(27)11(5-24)36-22)10(20(33)34-2)7-35-21(8)39-23-19(32)17(30)15(28)12(6-25)37-23/h3,7,9,11-12,14-19,21-25,27-32H,4-6H2,1-2H3/b8-3+/t9-,11+,12+,14+,15+,16-,17-,18+,19+,21-,22-,23-/m0/s1 |
InChIキー |
QYTFUUGRKFACBM-MHESFOKOSA-N |
異性体SMILES |
C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
正規SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OC3C(C(C(C(O3)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


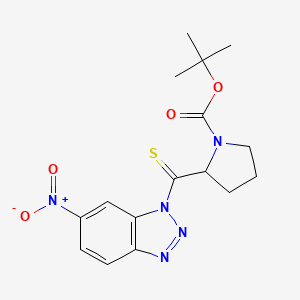
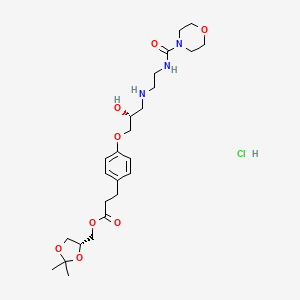
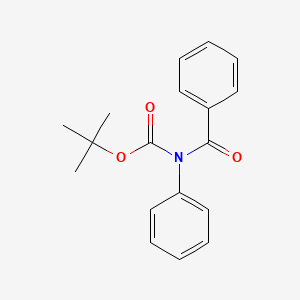
![Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester](/img/structure/B14074839.png)
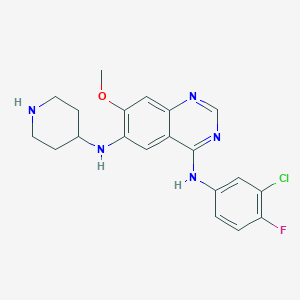
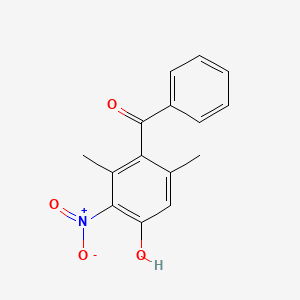
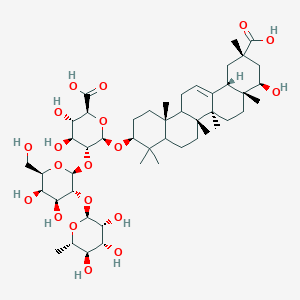
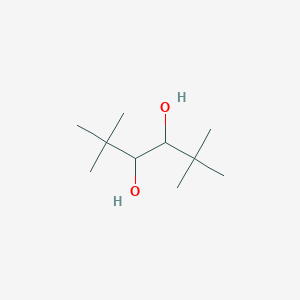
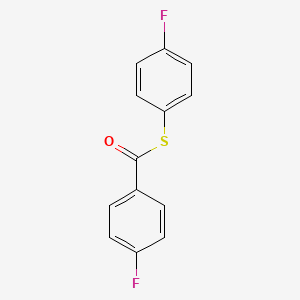
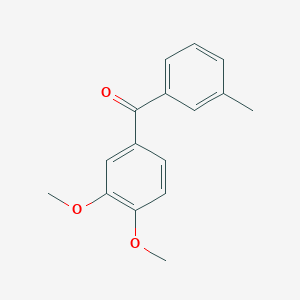
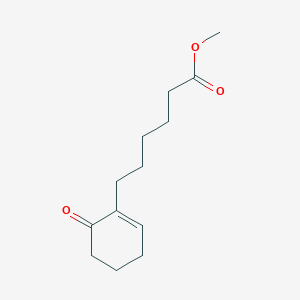
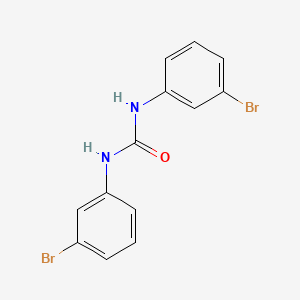
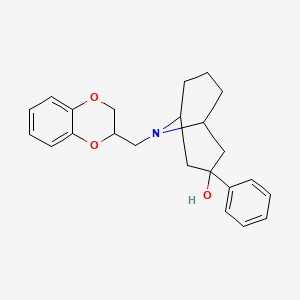
![1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene](/img/structure/B14074888.png)
